molecular formula C9H9ClN2 B172502 Isoquinolin-5-amine hydrochloride CAS No. 152814-23-8

Isoquinolin-5-amine hydrochloride

Cat. No.: B172502
CAS No.: 152814-23-8
M. Wt: 180.63 g/mol
InChI Key: KTTWAKYMVKDTRK-UHFFFAOYSA-N
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Description

Isoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H9ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as organic and pharmaceutical chemistry .

Mechanism of Action

Target of Action

Isoquinolin-5-amine hydrochloride, also known as 5-Aminoisoquinoline, primarily targets a putative uncharacterized protein in Trypanosoma brucei brucei (strain 927/4 GUTat10.1) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness.

Mode of Action

It is known that the compound interacts with its target protein in trypanosoma brucei, potentially disrupting the normal functions of the parasite .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is sensitive to light , which could potentially affect its stability and efficacy. Furthermore, the compound’s action may also be influenced by the physiological environment within the host organism.

Biochemical Analysis

Chemical Reactions Analysis

Isoquinolin-5-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids like hydrochloric acid, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Isoquinolin-5-amine hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the wide range of biological activities it exhibits.

Properties

IUPAC Name

isoquinolin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTWAKYMVKDTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639975
Record name Isoquinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58143-00-3, 152814-23-8
Record name 5-Isoquinolinamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58143-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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